
Octadecane, 3-ethyl-5-(2-ethylbutyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-5-(2-ethylbutyl)octadecane is a long-chain alkane with the molecular formula C26H54 and a molecular weight of 366.7070 . This compound is known for its unique structural properties, which include a branched hydrocarbon chain. It is also referred to by its IUPAC name, 3-ethyl-5-(2-ethylbutyl)octadecane .
Métodos De Preparación
The synthesis of 3-ethyl-5-(2-ethylbutyl)octadecane typically involves the alkylation of octadecane with ethyl and butyl groups. The reaction conditions often require the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the alkylation process. Industrial production methods may involve the use of high-pressure reactors to ensure complete reaction and high yield .
Análisis De Reacciones Químicas
3-Ethyl-5-(2-ethylbutyl)octadecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions typically involve the addition of hydrogen to the compound, often using catalysts such as palladium or platinum.
Substitution: Halogenation is a common substitution reaction, where halogens like chlorine or bromine replace hydrogen atoms in the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine gas. The major products formed from these reactions vary based on the specific conditions but generally include halogenated derivatives, alcohols, and carboxylic acids .
Aplicaciones Científicas De Investigación
3-Ethyl-5-(2-ethylbutyl)octadecane has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-ethyl-5-(2-ethylbutyl)octadecane in biological systems involves its interaction with cellular membranes. The compound’s long hydrophobic chain allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This mechanism is particularly effective against fungal cells, which have unique membrane compositions .
Comparación Con Compuestos Similares
3-Ethyl-5-(2-ethylbutyl)octadecane can be compared to other long-chain alkanes such as:
2,2-Dimethyltetracosane: Similar in molecular weight and structure but differs in the branching pattern.
Heptadecane: A straight-chain alkane with a shorter carbon chain length.
Hexadecane: Another straight-chain alkane, commonly used as a reference compound in various analytical techniques.
The uniqueness of 3-ethyl-5-(2-ethylbutyl)octadecane lies in its branched structure, which imparts different physical and chemical properties compared to its straight-chain counterparts .
Propiedades
Número CAS |
55282-12-7 |
|---|---|
Fórmula molecular |
C26H54 |
Peso molecular |
366.7 g/mol |
Nombre IUPAC |
3-ethyl-5-(2-ethylbutyl)octadecane |
InChI |
InChI=1S/C26H54/c1-6-11-12-13-14-15-16-17-18-19-20-21-26(22-24(7-2)8-3)23-25(9-4)10-5/h24-26H,6-23H2,1-5H3 |
Clave InChI |
MFLJAIATZVGFPM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC(CC(CC)CC)CC(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



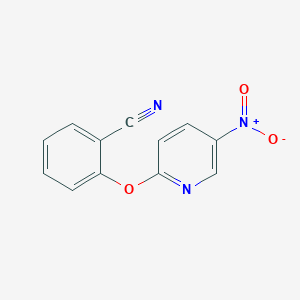
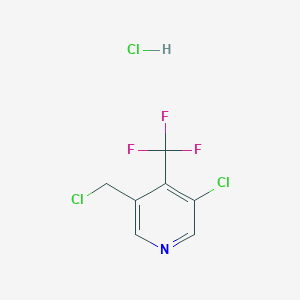
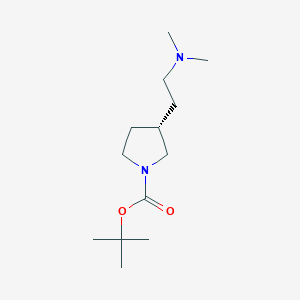
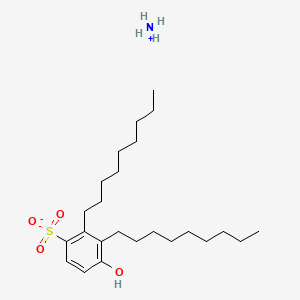
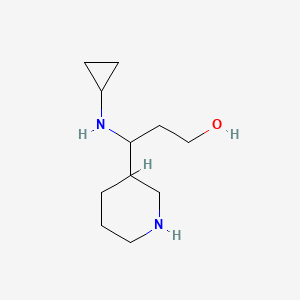

![8-Bromo-2-(1-piperidinylmethyl)imidazo[1,2-a]pyridine](/img/structure/B13963989.png)
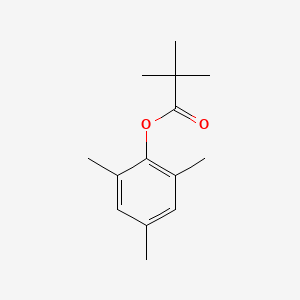
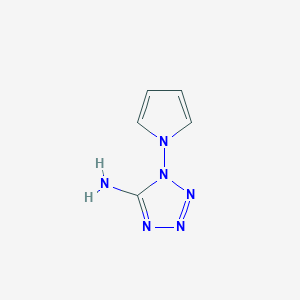
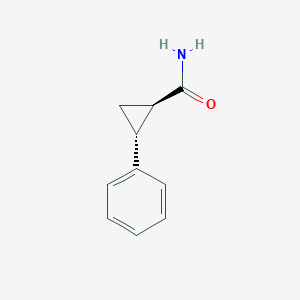
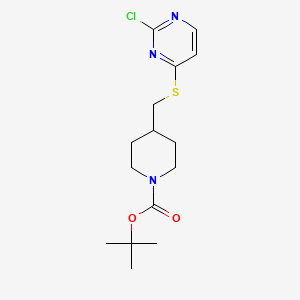
![2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptan-7-amine](/img/structure/B13964019.png)

